

An In-depth Technical Guide to 2-Fluorohexane

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Compound of Interest

Compound Name: 2-Fluorohexane

Cat. No.: B1252246

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluorohexane**, a halogenated alkane of interest in various chemical and pharmaceutical research fields. This document details its chemical identifiers, physical properties, and outlines relevant experimental protocols for its synthesis and analysis. A generalized metabolic pathway is also presented based on current understanding of fluoroalkane biodegradation.

Chemical Identifiers and Properties

2-Fluorohexane is a colorless liquid. Its fundamental identifiers and physicochemical properties are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: Chemical Identifiers for **2-Fluorohexane**

Identifier	Value
CAS Number	372-54-3[1][2]
IUPAC Name	2-fluorohexane[1]
Molecular Formula	C ₆ H ₁₃ F[2]
Canonical SMILES	CCCCC(C)F
InChI	InChI=1S/C6H13F/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3[1]
InChIKey	KDSVEERUTJJIEW-UHFFFAOYSA-N[3]
PubChem CID	13620130[3][4]

Table 2: Physicochemical Properties of **2-Fluorohexane**

Property	Value
Molecular Weight	104.17 g/mol [1][3]
Boiling Point	71 °C[5]
XLogP3	2.8[2][3]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	1[2]
Rotatable Bond Count	3[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Fluorohexane** are not extensively reported in the literature. However, based on established methods for the synthesis of fluoroalkanes and standard analytical techniques, the following protocols can be considered representative.

Synthesis of 2-Fluorohexane

A common method for the synthesis of secondary fluoroalkanes is the nucleophilic substitution of a corresponding alcohol using a fluorinating agent.

Protocol: Deoxyfluorination of 2-Hexanol using Diethylaminosulfur Trifluoride (DAST)

- Materials: 2-hexanol, Diethylaminosulfur trifluoride (DAST), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexanol (1 equivalent) in anhydrous DCM.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add DAST (1.1 equivalents) dropwise to the stirred solution.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by fractional distillation to obtain **2-Fluorohexane**.

Analytical Methods

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold: 5 minutes at 200 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-200.
- Data Analysis: The retention time of **2-Fluorohexane** will be specific to the column and conditions used. The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 104. Key fragment ions would likely include the loss of HF (m/z 84), and cleavage of the C-C bonds adjacent to the fluorine-bearing carbon.

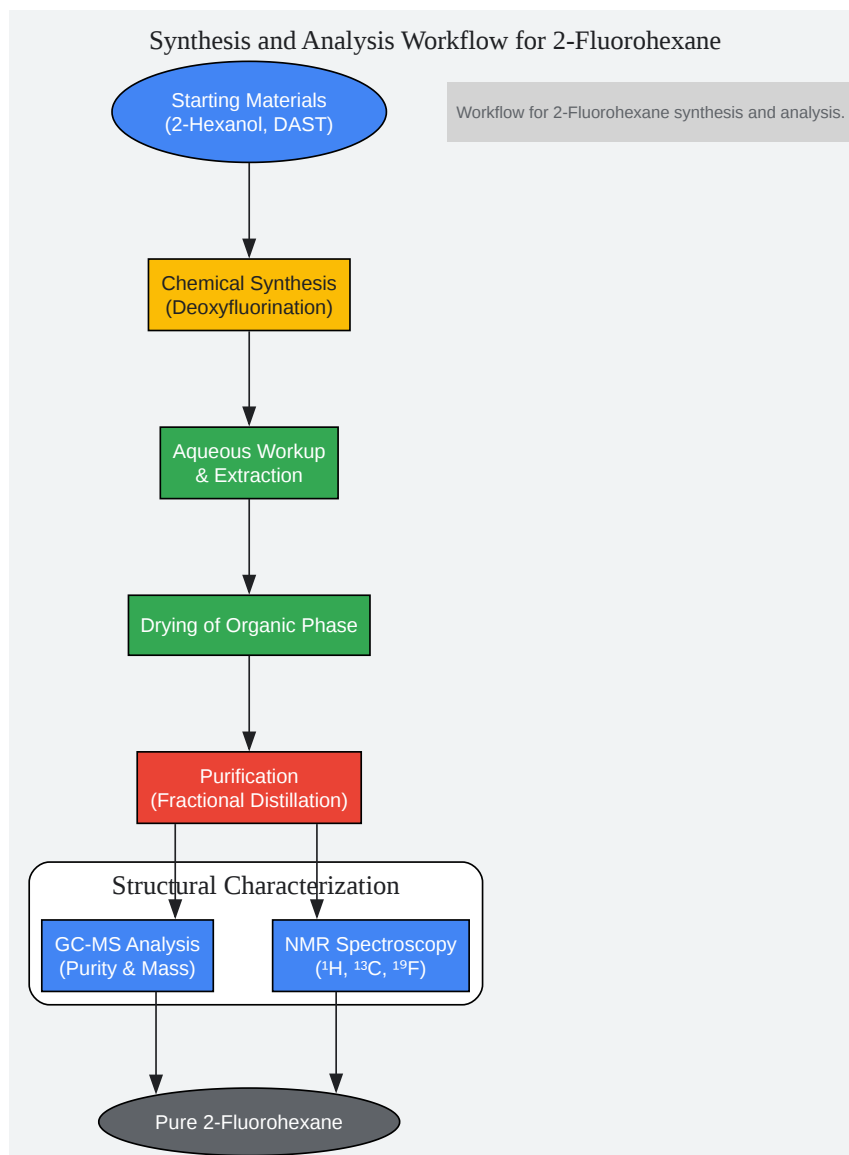
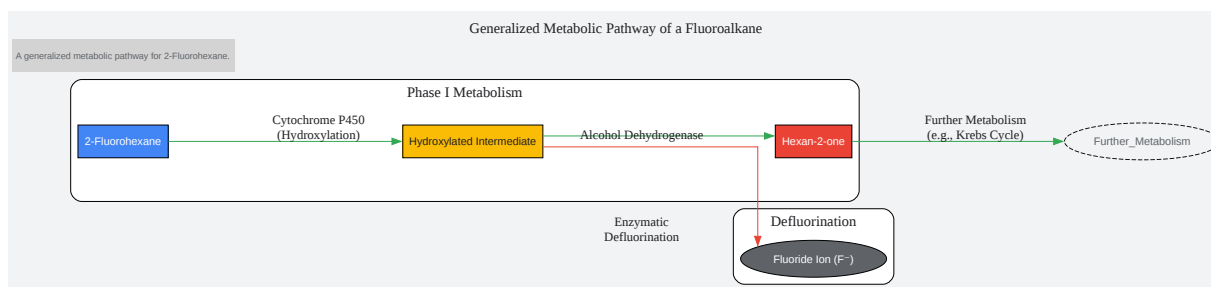
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A standard NMR spectrometer.
- Solvent: Deuterated chloroform ($CDCl_3$).
- 1H NMR: The proton spectrum will show characteristic signals for the different hydrogen environments in the hexane chain, with splitting patterns influenced by the adjacent fluorine atom.

- ^{13}C NMR: The carbon spectrum will display six distinct signals corresponding to the six carbon atoms. The carbon bonded to the fluorine will show a characteristic chemical shift and will be split into a doublet due to C-F coupling.
- ^{19}F NMR: The fluorine spectrum will exhibit a single signal for the fluorine atom, which will be split by the adjacent protons.

Potential Metabolic Pathway

Specific signaling or metabolic pathways for **2-Fluorohexane** have not been elucidated in the scientific literature. However, based on studies of other short-chain fluoroalkanes, a plausible metabolic route involves enzymatic defluorination. The following diagram illustrates a generalized pathway for the initial steps of fluoroalkane metabolism, which may be applicable to **2-Fluorohexane**.



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References

- 1. Buy 2-Fluorohexane | 372-54-3 [smolecule.com]
- 2. 2-Fluorohexane | lookchem [lookchem.com]
- 3. 2-Fluorohexane | C₆H₁₃F | CID 13620130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-fluorohexane [stenutz.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluorohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252246#2-fluorohexane-cas-number-and-identifiers]

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